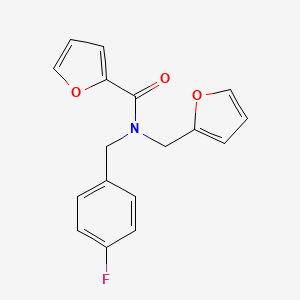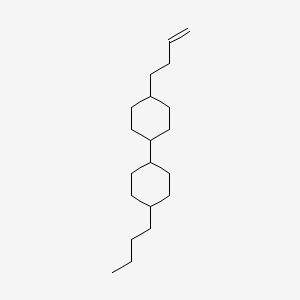
trans,trans-4-But-3-enyl-4''-butyl-bicyclohexyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
trans,trans-4-But-3-enyl-4’'-butyl-bicyclohexyl: is a chemical compound with the molecular formula C20H36. It is characterized by its unique structure, which includes two cyclohexyl rings connected by a butenyl and a butyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : The synthesis of trans,trans-4-But-3-enyl-4’'-butyl-bicyclohexyl typically involves the reaction of 4-butylcyclohexanone with 3-buten-1-ol in the presence of a suitable catalyst. The reaction conditions often include a temperature range of 60-80°C and a reaction time of 12-24 hours. The product is then purified using column chromatography to achieve a high purity level.
Industrial Production Methods: : Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Quality control measures are implemented to ensure the consistency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: trans,trans-4-But-3-enyl-4’'-butyl-bicyclohexyl can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide. The major products formed are ketones and carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, leading to the formation of saturated hydrocarbons.
Substitution: This compound can participate in substitution reactions, particularly nucleophilic substitution, where halogens or other functional groups can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, room temperature to moderate heat.
Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane.
Wissenschaftliche Forschungsanwendungen
Chemistry: : In chemistry, trans,trans-4-But-3-enyl-4’'-butyl-bicyclohexyl is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology: : In biological research, this compound can be used as a model molecule to study the interactions between similar structures and biological macromolecules. It helps in understanding the binding mechanisms and the effects of structural modifications.
Medicine: Its structural features can be modified to create new therapeutic agents with specific biological activities.
Industry: : In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings.
Wirkmechanismus
The mechanism of action of trans,trans-4-But-3-enyl-4’'-butyl-bicyclohexyl involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
trans,trans-4-But-3-enyl-4’'-p-tolyl-bicyclohexyl: Similar structure but with a p-tolyl group instead of a butyl group.
trans,trans-4’'-Butyl-4-propenyl-bicyclohexyl: Similar structure but with a propenyl group instead of a butenyl group.
Uniqueness: : trans,trans-4-But-3-enyl-4’'-butyl-bicyclohexyl is unique due to its specific combination of butenyl and butyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
323575-48-0 |
|---|---|
Molekularformel |
C20H36 |
Molekulargewicht |
276.5 g/mol |
IUPAC-Name |
1-but-3-enyl-4-(4-butylcyclohexyl)cyclohexane |
InChI |
InChI=1S/C20H36/c1-3-5-7-17-9-13-19(14-10-17)20-15-11-18(12-16-20)8-6-4-2/h3,17-20H,1,4-16H2,2H3 |
InChI-Schlüssel |
OHEOCAVFAYFXJN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1CCC(CC1)C2CCC(CC2)CCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


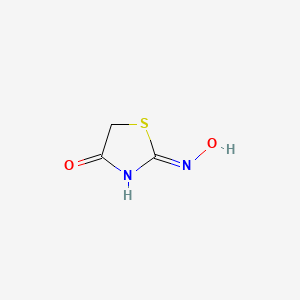
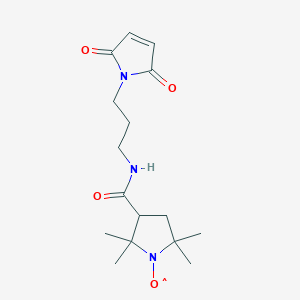

![(4S)-4-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-5-[[(2S,3R)-3-hydroxy-1-[[(2S)-1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]amino]-1-oxobutan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B13826539.png)
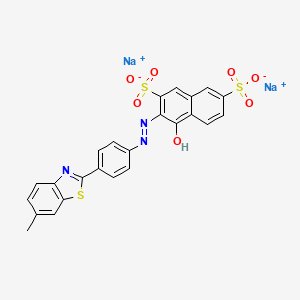
![(8R,9R,10R,13S,14R)-6-(hydroxymethyl)-10,13-dimethyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B13826543.png)
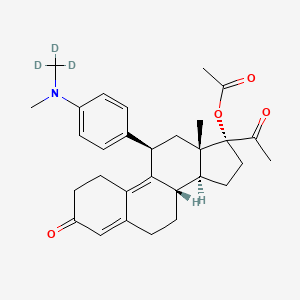
![N-[2-(cyanomethyl)-4-(thiophen-2-yl)-1,3-thiazol-5-yl]furan-2-carboxamide](/img/structure/B13826546.png)
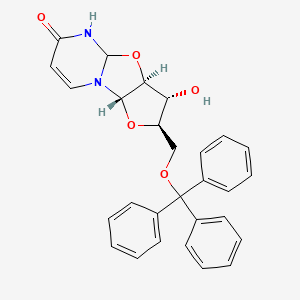
![1-[(1R,2R)-2-ethylcyclohexyl]ethanone](/img/structure/B13826559.png)


